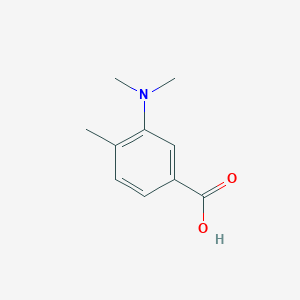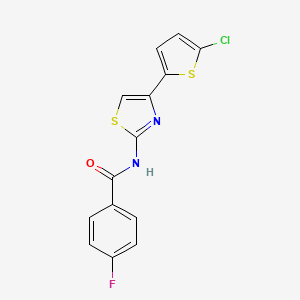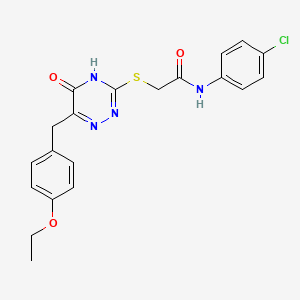![molecular formula C20H19F2N3O2S2 B2540414 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 941907-79-5](/img/structure/B2540414.png)
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a novel molecule that falls within the class of benzothiazole derivatives. These compounds have been extensively studied due to their potential biological activities, including anti-mycobacterial properties as seen in benzo[d]thiazol-2-yl(piperazin-1-yl)methanones . The structure of such compounds typically includes a piperazine ring, which is known to be a versatile moiety in drug design due to its ability to interact with various biological targets.
Synthesis Analysis
The synthesis of related compounds often involves the formation of a piperazine moiety linked to a benzothiazole ring. For instance, the electrochemical synthesis of arylthiobenzazoles has been demonstrated through the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles . Additionally, piperazine-based benzothiazolyl-4-thiazolidinones have been synthesized via N-formylation using a mild heterogeneous catalyst, followed by condensation and treatment with thioglycolic acid . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often characterized by spectroscopic methods such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction studies . The piperazine and benzothiazole rings can adopt various conformations, and the overall stability of the molecule is often enhanced by intra- and intermolecular hydrogen bonding . These structural features are crucial for the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives is influenced by the presence of the piperazine ring and the substituents on the benzothiazole core. The electrochemical oxidation of related compounds can lead to Michael addition reactions with nucleophiles, resulting in various substituted products . The reactivity of these compounds can be further explored to understand the potential transformations of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms and methoxy groups can affect the lipophilicity and electronic properties of the molecule, which in turn can impact its pharmacokinetic and pharmacodynamic profiles. The intermolecular interactions present in the solid state, as analyzed by Hirshfeld surface analysis, can provide insights into the crystal packing and potential solid-state properties of these compounds .
科学的研究の応用
Electrochemical Synthesis
Electrochemical syntheses of new arylthiobenzazoles, involving the oxidation of related compounds in the presence of nucleophiles, demonstrate a potential application in generating disubstituted ethanones. This process indicates the role of electrochemically generated p-quinone imine in Michael addition reactions, leading to novel chemical structures. The study provides insights into the mechanism of these reactions, highlighting the utility of this compound in synthesizing complex molecules (Amani & Nematollahi, 2012).
Antimicrobial Activity
Research into the antimicrobial activity of related compounds, including synthesis and evaluation against various strains of bacteria and fungi, opens avenues for utilizing 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone in drug development. The synthesis of pyridine derivatives and their antimicrobial screening suggest potential applications in medicinal chemistry and infectious disease treatment (Patel, Agravat, & Shaikh, 2011).
σ1 Receptor Antagonism for Pain Management
The compound's role in the development of σ1 receptor antagonists, particularly for pain management, showcases its importance in pharmaceutical research. The identification of compounds with high aqueous solubility and metabolic stability indicates their potential as clinical candidates for treating pain, emphasizing the compound's significance in developing new analgesic drugs (Díaz et al., 2020).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, with significant analgesic and anti-inflammatory activities, underscores the potential of utilizing this compound in developing new therapeutic agents. These compounds exhibit high COX-2 selectivity and comparable efficacy to standard drugs, suggesting their utility in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Mycobacterial Chemotypes
The identification of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype highlights the potential of this compound in tuberculosis treatment. The synthesis and evaluation of structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis H37Rv strain, with promising MIC values, suggest its applicability in addressing tuberculosis, a significant global health challenge (Pancholia et al., 2016).
特性
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2S2/c1-27-14-2-4-15(5-3-14)28-12-18(26)24-6-8-25(9-7-24)20-23-19-16(22)10-13(21)11-17(19)29-20/h2-5,10-11H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHRFSLIRPXVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride](/img/structure/B2540332.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2540333.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2540334.png)
![8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540336.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540340.png)

![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)
![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)